molecular formula C14H8N2O7 B7763657 3-Formylphenyl 3,5-dinitrobenzoate

3-Formylphenyl 3,5-dinitrobenzoate

Cat. No.: B7763657
M. Wt: 316.22 g/mol
InChI Key: KDQKDSREODHDJL-UHFFFAOYSA-N
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Description

3-Formylphenyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C14H8N2O7 and a molecular weight of 316.22 g/mol This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3,5-dinitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylphenyl 3,5-dinitrobenzoate typically involves the esterification of 3-formylphenol with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Substitution: Hydrochloric acid or sodium hydroxide in an aqueous medium.

Major Products Formed

Scientific Research Applications

3-Formylphenyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formylphenyl 3,5-dinitrobenzoate is not fully understood. it is believed that the compound exerts its effects through interactions with cellular membranes and proteins. The nitro groups may contribute to its antimicrobial activity by generating reactive nitrogen species that can damage cellular components . Additionally, the formyl group may interact with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenyl 3,5-dinitrobenzoate is unique due to the presence of both a formyl group and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-formylphenyl) 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O7/c17-8-9-2-1-3-13(4-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQKDSREODHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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